molecular formula C7H6N2O B3056458 4-Methylpyridine-3-carbonitrile 1-oxide CAS No. 7153-67-5

4-Methylpyridine-3-carbonitrile 1-oxide

Cat. No.: B3056458
CAS No.: 7153-67-5
M. Wt: 134.14 g/mol
InChI Key: ZOIFVCGYFHRBIO-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carbonitrile 1-oxide is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-9(10)5-7(6)4-8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFVCGYFHRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287496
Record name 4-methylpyridine-3-carbonitrile 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-67-5
Record name NSC51334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-3-carbonitrile 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways to 4 Methylpyridine 3 Carbonitrile 1 Oxide

N-Oxidation Strategies for 4-Methylpyridine-3-carbonitrile Precursors

The most direct route to the target molecule involves the N-oxidation of 4-methylpyridine-3-carbonitrile. This strategy leverages established methods for converting pyridinic nitrogen atoms into their corresponding N-oxides, a transformation that alters the electronic properties of the ring and is crucial in the synthesis of various functional materials and biologically active compounds. semanticscholar.orgresearchgate.net

Classical Chemical Oxidation Methods (e.g., Peracids)

Conventional N-oxidation of pyridine (B92270) derivatives is frequently accomplished using peroxy acids (peracids). These reagents are effective at delivering an oxygen atom to the electron-rich nitrogen of the pyridine ring. A common and cost-effective method involves the in situ generation of peracetic acid from the reaction of hydrogen peroxide with glacial acetic acid. orgsyn.org This mixture has been successfully used for the N-oxidation of 3-methylpyridine, a close structural analog. orgsyn.org The reaction typically involves heating the pyridine substrate with hydrogen peroxide in acetic acid, followed by workup to remove excess acid and isolate the N-oxide product. orgsyn.org Other organic peracids, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective, though they are often used for more sensitive substrates. orgsyn.orgnih.gov A particularly attractive and safer variant involves the use of hydrogen peroxide and carbon dioxide, which forms peroxymonocarbonate as the active oxidant. acs.org

Table 1: Classical N-Oxidation Reagents

Oxidizing Agent Typical Conditions Comments
Hydrogen Peroxide / Acetic Acid 70-75°C, 24h Forms peracetic acid in situ; cost-effective. orgsyn.org
Perbenzoic Acid Benzene (B151609) solvent One of the early methods used for this transformation. orgsyn.org
m-CPBA Dichloromethane (DCM) A widely used, relatively stable, and effective peracid. nih.gov
Hydrogen Peroxide / CO₂ Aqueous or organic solvent Forms peroxymonocarbonate; considered a greener alternative. acs.org

Biocatalytic N-Oxidation Approaches

As an alternative to classical chemical methods, biocatalysis presents a sustainable and highly selective approach to N-oxidation. nbinno.com Whole-cell biocatalysis, in particular, eliminates the need for the isolation and purification of enzymes. nbinno.com For instance, the microorganism Burkholderia sp. MAK1 has demonstrated the ability to perform regioselective N-oxidation on a variety of pyridine derivatives, including 3-methylpyridine. nbinno.com This biocatalytic system operates under mild conditions and offers high selectivity, which can minimize the formation of unwanted byproducts often seen in traditional oxidation processes. nbinno.com The use of such microbial systems can significantly reduce environmental impact and production costs in industrial applications. nbinno.com

Functional Group Interconversions for Nitrile Introduction on Pyridine N-Oxides

An alternative synthetic pathway involves introducing the cyano group at the C-3 position of a 4-methylpyridine (B42270) 1-oxide scaffold. Pyridine N-oxides are more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines, making them valuable synthetic intermediates. semanticscholar.orgscripps.edu The N-oxide moiety activates the ring, particularly at the C-2 and C-4 positions, for nucleophilic attack. researchgate.net

Regioselective Cyanation of Pyridine N-Oxides

The direct cyanation of pyridine N-oxides is a well-established method, often referred to as the Reissert-Henze reaction. This reaction typically involves treating the N-oxide with a cyanide source in the presence of an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride. acs.orgchem-soc.si The acylating agent activates the N-oxide by forming an N-acyloxy pyridinium (B92312) salt, which is then susceptible to nucleophilic attack by the cyanide ion. chem-soc.si While this reaction classically favors substitution at the C-2 position, the regioselectivity can be influenced by the nature of the substituents on the pyridine ring and the specific reagents used. researchgate.netacs.org

For the synthesis of 4-methylpyridine-3-carbonitrile 1-oxide, achieving cyanation at the C-3 position is a significant challenge due to the electronic activation at the C-2/C-6 and C-4 positions. However, various modified procedures and cyanide sources have been developed to control the regioselectivity of this transformation.

Table 2: Reagents for Cyanation of Pyridine N-Oxides

Cyanide Source Activating Agent Typical Solvent Key Features
Trimethylsilyl cyanide (TMSCN) Dimethylcarbamoyl chloride Dichloromethane A common method for α-cyanation. acs.orgchem-soc.si
Potassium Cyanide (KCN) Dimethylcarbamoyl chloride Acetonitrile A cost-effective and efficient cyanide source. chem-soc.si
Zinc Cyanide (Zn(CN)₂) Dimethylcarbamoyl chloride Acetonitrile Used for direct synthesis of 2-cyanoisonicotinamide. chem-soc.si

Conversion of Other Functional Groups to Nitrile on Pyridine N-Oxide Scaffolds

If direct cyanation at the C-3 position proves difficult, a multi-step approach involving the conversion of a different functional group can be employed. The cyano group is a versatile functionality that can be formed from various precursors. researchgate.net For example, a synthetic route could begin with 4-methyl-3-bromopyridine, which would first be N-oxidized. The resulting 3-bromo-4-methylpyridine (B15001) 1-oxide could then undergo a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction), to introduce the nitrile.

Alternatively, one could start with 4-methylnicotinamide (B43242). After N-oxidation to produce 4-methylnicotinamide 1-oxide, the amide functional group could be dehydrated to the corresponding nitrile using a standard dehydrating agent like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent.

Multicomponent and Annulation Reactions for Direct Heterocyclic Assembly

Multicomponent reactions (MCRs) provide an efficient means of constructing complex molecular scaffolds, such as the pyridine ring, in a single step from simple precursors. acsgcipr.orgtaylorfrancis.com The Hantzsch pyridine synthesis and related methodologies are powerful tools for creating a wide range of functionalized pyridines. acsgcipr.orgtaylorfrancis.com A modified Hantzsch reaction, for instance, could potentially be designed using a β-dicarbonyl compound, an aldehyde, ammonia, and a substrate bearing a nitrile functionality to assemble a dihydropyridine (B1217469) ring with the desired 4-methyl and 3-cyano substitution pattern. taylorfrancis.com This dihydropyridine intermediate would then require a subsequent oxidation step to form the aromatic pyridine ring, followed by N-oxidation as described in section 2.1 to yield the final product.

Annulation reactions, where a new ring is formed onto an existing structure, can also be envisioned. Gold(I)-catalyzed oxidative annulation reactions involving ynamides, nitriles, and a pyridine N-oxide as the oxidant have been shown to produce functionalized oxazoles. organic-chemistry.org While not directly yielding the target molecule, these advanced methods highlight the potential for developing novel cyclization strategies to construct the 4-methyl-3-cyanopyridine N-oxide framework.

Ring-Forming Reactions Incorporating N-Oxide and Nitrile Moieties

A comprehensive review of available scientific literature and chemical databases did not yield any specific examples of ring-forming reactions for the synthesis of this compound where both the N-oxide and nitrile functionalities are incorporated simultaneously during the cyclization process. The predominant and well-established methods for the synthesis of pyridine N-oxides, including those with cyano- and methyl-substituents, involve the post-synthetic modification of a pre-formed pyridine ring.

Typically, the synthesis of such compounds begins with a substituted pyridine, which is then oxidized to the corresponding N-oxide. For instance, the synthesis of 3-cyanopyridine (B1664610) N-oxide is achieved by the oxidation of 3-cyanopyridine using oxidizing agents like hydrogen peroxide in the presence of a catalyst. patsnap.comgoogle.com General methods for the synthesis of pyridine N-oxides from pyridines are well-documented, employing various peroxy acids and other oxidants. organic-chemistry.orggoogle.comwikipedia.org

While numerous methods exist for the construction of the pyridine ring itself from acyclic precursors, such as the Hantzsch pyridine synthesis, Bönnemann cyclization, and others, these routes typically yield pyridine derivatives that would subsequently require oxidation to form the N-oxide. ijnrd.orgyoutube.com There is no readily available information to suggest that these or other ring-forming reactions can be adapted to directly produce the N-oxide derivative in a single, concerted cyclization that also incorporates a nitrile group at the 3-position.

The cyclization of 1,5-dicarbonyl compounds with hydroxylamine (B1172632) can lead to the formation of pyridine derivatives, but direct formation of the N-oxide in this manner, especially with the required substitution pattern of this compound, is not described in the surveyed literature. matanginicollege.ac.in Similarly, while cycloaddition reactions are known to produce heterocyclic systems, a specific application leading to the target compound in a ring-forming step that also creates the N-oxide and nitrile groups could not be located. scripps.edu

Based on the available scientific data, the synthesis of this compound is most plausibly achieved through the oxidation of 4-methylpyridine-3-carbonitrile, rather than a de novo ring-forming reaction that concurrently installs the N-oxide and nitrile functionalities.

Chemical Reactivity and Reaction Mechanisms of 4 Methylpyridine 3 Carbonitrile 1 Oxide

Photochemical Transformations of Pyridine (B92270) N-Oxides

While specific photochemical studies on 4-Methylpyridine-3-carbonitrile 1-oxide are not extensively documented, the general behavior of pyridine N-oxides under irradiation provides a framework for its expected transformations. The photochemistry of this class of compounds is known to be rich and complex, often leading to a variety of rearranged and functionalized products.

The irradiation of pyridine N-oxides can induce rearrangements to several isomeric structures. A key intermediate in these transformations is often a transient oxaziridine (B8769555) species. This highly strained three-membered ring can then undergo further reactions, including ring expansion to form 1,3-oxazepines or ring contraction. The specific pathway taken is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions, such as the wavelength of light and the solvent used. For instance, the formation of an oxaziridine intermediate is a well-established primary photochemical process for many heteroaromatic N-oxides.

Another potential photochemical reaction pathway for pyridine N-oxides involves the regioselective introduction of an oxygen functional group at a carbon center. This can occur through intramolecular oxygen transfer from the N-oxide moiety to a suitable position on the pyridine ring or an attached substituent. The regioselectivity of such reactions is governed by the electronic and steric properties of the substituents on the pyridine ring.

Reactions at the N-Oxide Moiety

The N-oxide group is a versatile functional handle that can undergo a range of chemical transformations, including deoxygenation and reactions with electrophiles at the oxygen atom.

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common reaction to regenerate the parent pyridine. This reduction can be achieved using various reagents. A general method for the reduction of substituted pyridine N-oxides involves the use of sulfur dioxide or salts of sulfurous acid in an aqueous medium. For example, refluxing a solution of a pyridine N-oxide with an excess of a salt of sulfurous acid can lead to the corresponding pyridine.

Table 1: General Conditions for Deoxygenation of Pyridine N-Oxides

Reagent Conditions Product
Sulfur Dioxide Reflux in 1,4-dioxane Pyridine

The oxygen atom of the N-oxide is nucleophilic and can react with alkylating and acylating agents. O-alkylation, typically with alkyl halides, results in the formation of O-alkoxypyridinium salts. Similarly, O-acylation with acyl halides or anhydrides yields O-acyloxypyridinium salts. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid generated. For example, O-acetylation can be achieved using acetic anhydride (B1165640) in pyridine.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of nucleophiles. The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. The hydrolysis of nitriles to carboxylic acids is an efficient transformation.

Reduction of the nitrile group can lead to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Furthermore, organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. The reactivity of the nitrile group in this compound will be influenced by the electronic effects of the methyl and N-oxide substituents on the pyridine ring.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The nitrile group (-CN) of this compound can be hydrolyzed to form a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation proceeds through a two-stage mechanism, beginning with the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a dilute aqueous acid like hydrochloric acid, the nitrile is fully hydrolyzed to a carboxylic acid. The reaction involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.com The resulting product is 4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), heating the nitrile leads to the formation of a carboxylate salt. google.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. If the reaction is controlled, it is possible to stop at the amide stage. acs.org For instance, using potassium hydroxide in tert-butyl alcohol is a method specifically for converting nitriles to amides. acs.org

Table 1: Hydrolysis Conditions and Products
Reaction TypeReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH2O, HCl (dil.), Heat4-Methyl-1-oxidopyridin-1-ium-3-carboxamide4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H3O+4-Methyl-1-oxidopyridin-1-ium-3-carboxamide4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
Selective Amide FormationKOH, t-BuOH, H2O-4-Methyl-1-oxidopyridin-1-ium-3-carboxamide

Nitrile-Directed Cyclization Reactions

The electron-withdrawing nature of the nitrile group can facilitate cyclization reactions by activating adjacent positions and participating in ring-forming processes. While nitrile oxides are well-known for undergoing 1,3-dipolar cycloadditions, the nitrile group itself can act as a key functional group in building fused heterocyclic systems. google.com For instance, open-chain nitrile precursors can be reacted with nitrogen-containing compounds to synthesize pyridine rings. google.com

In highly electrophilic systems, such as nitro-substituted isoxazolopyridines, the pyridine ring itself can undergo [4+2]-cycloaddition reactions, demonstrating that strong activation can lead to dearomatization. nih.gov For this compound, the nitrile group can serve as an anchor for building fused rings. Condensation reactions with molecules containing active methylene (B1212753) groups can lead to the formation of new heterocyclic rings fused to the pyridine core.

Table 2: Potential Nitrile-Directed Cyclization Reactions
ReactantPotential Fused Ring SystemReaction Type
MalononitrileAminopyridopyridineCondensation/Cyclization
Ethyl CyanoacetatePyrimido[5,4-b]pyridine derivativeCondensation/Cyclization
HydrazinePyrazolo[4,3-b]pyridine derivativeCondensation/Cyclization

Reactivity of the Methyl Group at Position 4

Oxidative Coupling Reactions (Analogous to 4-Methylpyridine)

The methyl group of 4-methylpyridine (B42270) (4-picoline) can undergo dehydrogenative or oxidative coupling to form bipyridines and terpyridines, a reaction often catalyzed by palladium on carbon (Pd/C). nih.gov The addition of an oxidant, such as manganese dioxide (MnO₂), can improve the reaction yield. nih.gov It is expected that the methyl group of this compound would exhibit analogous reactivity. The N-oxide functionality can influence the electronic properties of the molecule but the fundamental C-H activation at the methyl group should proceed similarly, leading to the formation of dimeric and trimeric structures linked by ethylene (B1197577) bridges, which may subsequently aromatize.

Table 3: Oxidative Coupling Conditions and Expected Products
Catalyst/ReagentConditionsExpected Product TypeReference Analogy
Pd/C, MnO2High Temperature (e.g., 140°C)Bipyridine and Terpyridine derivatives4-Picoline nih.gov
Pd(OAc)2High TemperatureSelective formation of Bipyridine derivative4-Picoline nih.gov

Base-Catalyzed Homologation and Condensation Reactions

The protons of the methyl group at the C4 position of a pyridine ring are acidic. This acidity is due to the resonance stabilization of the resulting carbanion, where the negative charge is delocalized into the electron-deficient pyridine ring, including onto the nitrogen atom. vaia.com The presence of the N-oxide and the adjacent nitrile group in this compound would further increase the acidity of these protons, making them more susceptible to abstraction by a base.

This enhanced acidity facilitates base-catalyzed condensation reactions with various electrophiles, particularly aldehydes and ketones. vaia.com In a typical reaction, a base deprotonates the methyl group to form a nucleophilic carbanion, which then attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde), leading to an aldol-type condensation product. vaia.com

Table 4: Base-Catalyzed Condensation Reactions
ElectrophileBaseProduct Type
BenzaldehydeStrong base (e.g., LDA, NaH)Styrylpyridine derivative
AcetoneStrong base (e.g., LDA, NaH)Propenylpyridine derivative
N,N-Dimethylformamide (DMF)Strong base (e.g., LDA, NaH)Enamine intermediate for further synthesis

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the N-oxide group significantly alters this reactivity. The N-oxide oxygen can donate electron density into the ring, thereby activating it for EAS, preferentially at the ortho (C2, C6) and para (C4) positions. chemtube3d.comrsc.org

In this compound, the directing effects of the three substituents must be considered:

N-oxide group: Strongly activating; ortho- and para-directing (to C2, C6, and C4).

Methyl group (at C4): Activating; ortho-directing (to C3 and C5).

Nitrile group (at C3): Deactivating; meta-directing (to C5).

The C4 position is blocked by the methyl group. The C3 position is occupied by the nitrile group. The remaining positions are C2, C5, and C6. The powerful para-directing effect of the N-oxide is well-established; nitration of pyridine N-oxide yields the 4-nitro product. rsc.orgresearchgate.net With this position blocked, substitution is directed to the ortho positions (C2, C6). The nitrile group deactivates the adjacent C2 position but directs incoming electrophiles to C5. The methyl group also directs to C5. Therefore, electrophilic attack is most likely to occur at the C2/C6 positions due to the strong activation by the N-oxide, with potential for substitution at C5 as well.

Table 5: Summary of Directing Effects for Electrophilic Aromatic Substitution
PositionInfluence of N-oxideInfluence of C4-MethylInfluence of C3-NitrileOverall Likelihood
C2/C6Activating (ortho)-Deactivating (ortho)Likely
C5-Activating (ortho)Directing (meta)Possible

Nucleophilic Aromatic Substitution on Activated Pyridine N-Oxide Rings

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com

The N-oxide group further activates the ring for nucleophilic attack, especially at the C2 and C4 positions. researchgate.netchemtube3d.com For an SNAr reaction to occur, a suitable leaving group, such as a halide or a nitro group, must be present on the ring. researchgate.net In this compound, the positions most activated towards nucleophilic attack are C2 and C6. The electron-withdrawing nitrile group at C3 further enhances the electrophilicity of the C2 position. The methyl group at C4 is not a viable leaving group. Therefore, if a good leaving group were present at the C2 (or C6) position, it would be readily displaced by a nucleophile.

Table 6: Relative Reactivity of Ring Positions to Nucleophilic Attack (Assuming a Leaving Group is Present)
PositionActivating/Deactivating FactorsIntermediate StabilizationRelative Reactivity
C2/C6Activated by N-oxide and ring N; Activated by C3-NitrileHigh (charge on N and O)High
C3-Low (no charge on N or O)Low
C4Activated by N-oxide and ring NHigh (charge on N and O)High (but blocked)
C5-Low (no charge on N or O)Low

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Configurational and Conformational Assignment

No published ¹H, ¹³C, or 2D-NMR data for 4-Methylpyridine-3-carbonitrile 1-oxide could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No published FT-IR or Raman spectra for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

No published HRMS data detailing the elemental composition or fragmentation pathways for this compound could be located.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

No published X-ray diffraction studies or crystallographic data for this compound could be located.

Gas-Phase Electron Diffraction for Molecular Structure and Conformation

No published gas-phase electron diffraction studies for this compound could be located. While studies exist for the related compound 4-methylpyridine-N-oxide, this data is not applicable to the target molecule. nih.govnih.govdaneshyari.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory, DFT) on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 4-Methylpyridine-3-carbonitrile 1-oxide.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining bond lengths, bond angles, and dihedral angles.

For 4-methylpyridine (B42270) N-oxide, both gas-phase electron diffraction (GED) and DFT calculations have confirmed a Cs molecular symmetry with a planar pyridine (B92270) ring. nih.gov The presence of the electron-donating methyl group at the 4-position leads to specific changes in the geometry of the pyridine ring compared to the unsubstituted pyridine N-oxide. nih.govresearchgate.netbohrium.com Conversely, an electron-withdrawing group like a nitro group at the same position induces opposite structural changes. nih.govresearchgate.netbohrium.com

Based on these findings, it is expected that the geometry of this compound would also feature a largely planar pyridine N-oxide ring. The presence of both an electron-donating methyl group at the 4-position and an electron-withdrawing cyano group at the 3-position would create a more complex pattern of geometric distortions within the ring. Conformational analysis would likely focus on the orientation of the methyl group's hydrogen atoms, although the barrier to rotation for a methyl group on a pyridine ring is typically very low.

Table 1: Predicted Geometric Parameters for Substituted Pyridine N-Oxides based on DFT Calculations

Parameter4-Methylpyridine N-oxide4-Nitropyridine (B72724) N-oxide
N-O Bond Length (Å)IncreasedDecreased
C-N-C Angle (°)Decreased (ipso-angle)Increased (ipso-angle)

Note: This table is illustrative and based on trends observed in related molecules. nih.govresearchgate.netbohrium.com Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For substituted pyridine N-oxides, the nature and position of the substituents significantly influence the energies of the frontier orbitals. researchgate.net An electron-donating group like the methyl group will generally raise the energy of the HOMO, making the molecule a better electron donor. Conversely, an electron-withdrawing group like the cyano group will lower the energy of the LUMO, making the molecule a better electron acceptor.

In this compound, the interplay of the methyl and cyano groups, along with the N-oxide functionality, will determine the precise energies of the HOMO and LUMO. The HOMO is expected to have significant contributions from the pyridine ring and the oxygen atom of the N-oxide, while the LUMO is likely to be localized more towards the pyridine ring and the electron-withdrawing cyano group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its potential to participate in various chemical reactions.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, orbital interactions, and electron delocalization within a molecule. nih.govresearchgate.netbohrium.com It provides a picture of the bonding in terms of localized orbitals, which is more intuitive than the delocalized canonical molecular orbitals.

In this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electron-donating effect of the methyl group and the electron-withdrawing nature of the cyano group. It would also provide insights into the delocalization of π-electrons within the pyridine ring and the interactions between the lone pairs of the oxygen atom and the ring system. These interactions are crucial for understanding the molecule's reactivity and spectroscopic properties.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive potential. Red colors typically represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the N-oxide group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The presence of the electron-withdrawing cyano group would likely lead to a region of positive potential on the adjacent carbon atoms of the pyridine ring, making them potential sites for nucleophilic attack. The methyl group, being electron-donating, would slightly increase the electron density on the ring at its position. The ESP map provides a valuable tool for predicting the regioselectivity of reactions involving this molecule.

Mechanistic Pathway Elucidation via Transition State Calculations

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway.

For reactions involving this compound, such as nucleophilic or electrophilic substitutions, or rearrangements, transition state calculations can provide detailed insights into the reaction mechanism. For instance, in reactions analogous to the Boekelheide rearrangement observed in pyrimidine (B1678525) N-oxides, theoretical calculations could help to distinguish between a concerted bohrium.combohrium.com-sigmatropic rearrangement and a stepwise process involving ionic or radical intermediates. fu-berlin.de These calculations would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This information is critical for understanding the kinetics and feasibility of a proposed reaction mechanism.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netresearchgate.net For this compound, these calculations would predict the specific chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the carbon of the cyano group. These predictions can be compared with experimental spectra to confirm the structure of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. up.ac.za For this compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the methyl group and the aromatic ring, the C≡N stretching of the cyano group, and the N-O stretching of the N-oxide moiety. Comparing the predicted spectrum with an experimental one can help in the assignment of the observed vibrational bands.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. mdpi.comresearchgate.netnih.gov The predicted UV-Vis spectrum for this compound would reveal the electronic transitions, likely of π → π* and n → π* character, which would be influenced by the combination of the pyridine N-oxide chromophore and the methyl and cyano substituents.

Solvent Effects in Computational Modeling

In the field of computational chemistry, understanding the influence of the solvent is crucial for accurately predicting the properties and reactivity of molecules in solution. For a polar molecule such as this compound, the surrounding solvent can significantly alter its electronic structure, geometry, and stability through various intermolecular interactions. Theoretical investigations employ solvent models to account for these effects, which are broadly categorized into implicit and explicit models. wikipedia.org

Implicit Solvent Models:

Implicit or continuum solvation models treat the solvent as a continuous, polarizable medium with a characteristic dielectric constant (ε), rather than as individual molecules. fiveable.me This approach is computationally efficient and widely used to obtain a reasonable approximation of bulk solvent effects. wikipedia.orgfiveable.me

One of the most common implicit methods is the Polarizable Continuum Model (PCM) . wikipedia.org In this model, a cavity is created around the solute molecule within the dielectric continuum. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that electrostatically interacts with the solute. This mutual polarization is solved self-consistently, allowing for the calculation of the solvation free energy. wikipedia.orguni-muenchen.de

The PCM framework has several variations, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which differ in how they calculate the apparent surface charges that represent the polarized solvent. wikipedia.orgq-chem.com These models are available in numerous quantum chemical software packages and can be used with various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT). wikipedia.org

For this compound, applying a PCM would allow researchers to study how its properties change across a range of solvents with different polarities. For instance, one would expect the dipole moment of this polar molecule to be influenced by the dielectric constant of the solvent. In a high-dielectric solvent like water, the reaction field would be stronger, potentially leading to an increase in the calculated dipole moment compared to a nonpolar solvent like benzene (B151609) or in the gas phase. Geometric parameters, such as the N-O bond length and the bond angles within the pyridine ring, may also be subtly affected by the solvent environment.

Explicit Solvent Models:

In contrast to implicit models, explicit solvent models treat individual solvent molecules as part of the total system. This approach can provide a more detailed and physically accurate description of the solute's immediate solvation shell, including specific interactions like hydrogen bonding. wikipedia.org

These calculations are significantly more computationally demanding because they involve a much larger number of atoms. wikipedia.org Typically, a number of solvent molecules are placed around the solute, and the system's energy is calculated. To adequately sample the vast number of possible solvent configurations, these calculations are often coupled with methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations. Hybrid models, which combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. wikipedia.org

For this compound, an explicit solvent model using a protic solvent like methanol (B129727) could reveal specific hydrogen bonding interactions with the N-oxide oxygen atom or the nitrile group. Such specific interactions are not directly accounted for in implicit models. wikipedia.org

Research Findings:

A thorough search of the scientific literature did not yield specific computational studies on the solvent effects for this compound. While computational investigations have been performed on related molecules like 4-methylpyridine-N-oxide, these studies have primarily focused on gas-phase structures and have not explored the influence of different solvents. nih.gov Therefore, no specific data on how solvents affect the geometric or electronic properties of this compound can be presented.

Due to the absence of published research data, a data table illustrating the calculated properties of this compound in various solvents cannot be generated. Such a table would typically include parameters like dipole moment, N-O bond length, and solvation energy as a function of the solvent's dielectric constant. Future computational studies are required to provide these specific insights.

Synthetic Applications and Broader Impact in Chemical Science

Intermediacy in the Synthesis of Complex Heterocyclic Systems (e.g., Naphthyridines)

Pyridine (B92270) N-oxides are well-established precursors for the synthesis of more complex fused heterocyclic systems, including naphthyridines. The N-oxide functional group activates the pyridine ring, making it susceptible to various transformations that are otherwise difficult to achieve with the parent pyridine. While direct evidence of 4-Methylpyridine-3-carbonitrile 1-oxide being used for naphthyridine synthesis is not prominent in the literature, the reactivity of the closely related cyanopyridine N-oxides provides a template for its potential applications.

The general strategy involves the reaction of a pyridine N-oxide with a reagent that can undergo a cycloaddition or a related annulation reaction. The nitrile group at the 3-position and the methyl group at the 4-position of the target compound can significantly influence the regioselectivity of such reactions and offer further functionalization handles. For instance, the nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or an amide to build the second ring of the naphthyridine core.

Utility in the Construction of Bioactive Molecules (as an intermediate or scaffold)

The pyridine and pyridine N-oxide motifs are integral components of numerous biologically active molecules and pharmaceuticals. The cyano group is a common feature in medicinal chemistry, often acting as a bioisostere for other functional groups or participating in key binding interactions with biological targets.

Although specific examples of marketed drugs or clinical candidates derived directly from this compound are not readily found, the structural alerts within the molecule point to its potential utility. For instance, substituted cyanopyridines are known frameworks in compounds developed as enzyme inhibitors. The synthesis of such bioactive molecules often relies on the versatile reactivity of the cyanopyridine N-oxide intermediate, which allows for the introduction of various substituents. The N-oxide can facilitate nucleophilic substitution at the 2- and 6-positions, providing a route to highly functionalized pyridine derivatives that can serve as scaffolds for drug discovery.

Development of Novel Functional Materials and Ligands

Pyridine N-oxides are known to act as ligands in coordination chemistry, binding to metal centers through the oxygen atom. The resulting metal complexes have applications in catalysis and materials science. The presence of a nitrile group, as in this compound, adds another potential coordination site, allowing the molecule to act as a bridging or bidentate ligand.

This dual-functionality could be exploited in the design of coordination polymers and metal-organic frameworks (MOFs). The specific geometry and electronic properties imparted by the methyl and nitrile substituents could lead to materials with novel magnetic, optical, or porous properties. For example, cobalt complexes involving related pyridinecarbonitrile N-oxides have been investigated, suggesting a pathway for creating new functional materials.

Table 1: Potential Coordination Modes of this compound

Coordination Site Metal Ion Interaction Potential Application
N-Oxide Oxygen Acts as a Lewis base to coordinate with a metal center. Catalysis, Magnetic Materials

Future Research Directions in this compound Chemistry

The chemistry of this compound remains an area with significant potential for exploration. Based on the known reactivity of analogous compounds, future research could be directed toward several promising avenues:

Exploration of Cycloaddition Reactions: A systematic study of [3+2] and other cycloaddition reactions using the N-oxide as a 1,3-dipole could yield novel, complex heterocyclic structures that are difficult to synthesize through other means.

Medicinal Chemistry Scaffolding: The compound could be used as a starting point for the generation of libraries of substituted pyridines for screening against various biological targets. The development of efficient methods for functionalizing the ring at the 2-, 5-, and 6-positions would be highly valuable.

Advanced Materials Synthesis: Investigating the coordination chemistry of this ligand with a wider range of transition metals and lanthanides could lead to the discovery of new functional materials with applications in areas such as gas storage, separation, or molecular magnetism.

Catalyst Development: The metal complexes derived from this compound could be screened for catalytic activity in various organic transformations.

Further fundamental research into the reactivity and properties of this specific molecule is required to fully unlock its potential in synthetic chemistry and materials science.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Methylpyridine-3-carbonitrile 1-oxide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of pyridine N-oxides typically involves oxidation of the parent pyridine derivative. For example, 3-Methyl-4-nitropyridine 1-oxide is synthesized via nitration and oxidation steps, where reaction temperature (controlled between 0–5°C) and stoichiometric ratios of nitric acid are critical to avoid over-nitration . For this compound, analogous oxidation using peracetic acid or hydrogen peroxide under reflux may be employed, with purity monitored via HPLC (>95% purity threshold) . Key parameters include solvent choice (e.g., acetic acid), reaction time (6–12 hours), and inert atmosphere to prevent byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm the presence of the methyl group (δ ~2.5 ppm) and nitrile proton (absent due to oxidation). 13^{13}C NMR will show the carbonyl carbon (δ ~170 ppm) from the N-oxide group .
  • IR : Strong absorption bands at ~1250 cm1^{-1} (N-O stretch) and ~2220 cm1^{-1} (C≡N stretch) validate functional groups .
  • Melting Point : Compare observed values (e.g., 192–193°C for analogous N-oxides) with literature data to assess purity .

Q. What are the primary safety considerations and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Skin and eye irritation, respiratory distress, and potential neurotoxic effects (based on structurally similar 4-Nitropyridine 1-oxide) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from reductants.
  • Shipping : Classified as a "Toxic Solid, Organic" (UN 2811, Packing Group III) with required hazard labeling .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the oxidation of 4-Methylpyridine-3-carbonitrile to its 1-oxide derivative, and how do reaction conditions affect intermediate stability?

  • Methodological Answer : Oxidation likely proceeds via electrophilic attack at the pyridine nitrogen, forming a transient oxaziridine intermediate. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -CN) enhance the electrophilicity of the nitrogen, accelerating oxidation. However, excessive acid (e.g., H2_2SO4_4) may protonate the nitrile, reducing reactivity. Kinetic studies using stopped-flow spectroscopy can track intermediate decay rates .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The N-oxide group increases electron density at the pyridine ring’s para position, directing nucleophilic attack to the 4-methyl or 3-cyano groups. Hammett substituent constants (σm_m for -CN: +0.56; σp_p for -CH3_3: -0.17) predict regioselectivity. Computational models (e.g., M06-2X/cc-pVTZ) corroborate these trends, showing lower activation energy for substitution at the methyl position .

Q. What contradictory findings exist in the literature regarding the biological activity of nitro-substituted pyridine N-oxides, and how can researchers design experiments to resolve these discrepancies?

  • Methodological Answer : Some studies report potent anticancer activity for nitro-substituted N-oxides (e.g., 4-Nitroquinoline 1-oxide in rat tongue cancer models ), while others note inactivity due to poor bioavailability. To resolve this:

  • Experimental Design : Compare in vitro cytotoxicity (e.g., IC50_{50} in HepG2 cells) with in vivo efficacy using nanoparticle delivery systems to enhance solubility .
  • Data Analysis : Use metabolomics (LC-MS) to track prodrug activation and identify metabolic bottlenecks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.